[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
Brand Name: Vulcanchem
CAS No.: 141836-50-2
VCID: VC21123861
InChI: InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h12-13,15H,6-11H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC1CCC(CC1)CO
Molecular Formula: C14H30O2Si
Molecular Weight: 258.47 g/mol

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol

CAS No.: 141836-50-2

Cat. No.: VC21123861

Molecular Formula: C14H30O2Si

Molecular Weight: 258.47 g/mol

* For research use only. Not for human or veterinary use.

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol - 141836-50-2

Specification

CAS No. 141836-50-2
Molecular Formula C14H30O2Si
Molecular Weight 258.47 g/mol
IUPAC Name [4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methanol
Standard InChI InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h12-13,15H,6-11H2,1-5H3
Standard InChI Key DWUPTNCOHZJANV-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1CCC(CC1)CO
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1CCC(CC1)CO

Introduction

Synonyms and Alternate Names

The compound is also known by the following names:

  • 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexane methanol

  • trans-[4-(tert-butyl-dimethyl-silanyloxymethyl)-cyclohexyl]-methanol

  • Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

These synonyms reflect slight variations in naming conventions but describe the same molecular structure.

Applications in Organic Synthesis

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol serves as an intermediate in organic synthesis, particularly for:

  • Protective Group Chemistry: The TBDMS group is widely used to protect hydroxyl groups during multi-step syntheses. This allows selective reactions at other functional sites without interference from the hydroxyl group.

  • Pharmaceutical Intermediates: It is utilized in the preparation of complex molecules, including drug candidates in medicinal chemistry.

  • Fine Chemicals Production: The compound finds applications in the synthesis of fine chemicals where selective functional group transformations are required.

Synthetic Pathways

The compound is synthesized via silylation of cyclohexanemethanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds as follows:

Cyclohexanemethanol+TBDMS-ClBase[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol\text{Cyclohexanemethanol} + \text{TBDMS-Cl} \xrightarrow{\text{Base}} \text{[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol}

This reaction ensures the selective protection of the hydroxyl group.

Analytical Data

The compound’s identity and purity are typically confirmed using the following techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Characteristic signals for methylene and silyl groups.

    • 13C^{13}C-NMR: Peaks corresponding to cyclohexane carbons and silyloxy carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=258m/z = 258, confirming its molecular weight.

  • Infrared Spectroscopy (IR):

    • Absorption bands for hydroxyl and Si-O bonds.

Safety and Handling

As a chemical intermediate, [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol should be handled with care:

  • Hazards: TBDMS derivatives can be flammable and may release harmful vapors upon decomposition.

  • Storage Conditions: Store in a cool, dry place away from moisture to prevent hydrolysis of the silyl group.

Research Implications

The compound’s versatility makes it a valuable tool in synthetic organic chemistry, particularly for developing pharmaceuticals and advanced materials. Its stability under various reaction conditions provides chemists with flexibility during complex syntheses.

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